molecular formula C18H16O2 B1677365 4'-Isopropylflavone CAS No. 92831-11-3

4'-Isopropylflavone

Cat. No. B1677365
CAS RN: 92831-11-3
M. Wt: 264.3 g/mol
InChI Key: PYTOHIUBXSJKQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Flavonoids, including 4’-Isopropylflavone, can be synthesized through a process involving esterification, rearrangement, and cyclization . A novel one-pot synthesis of flavones has been described, which involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones. This includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Scientific Research Applications

Antibacterial Activity

4'-Isopropylflavone and related compounds exhibit significant antibacterial properties. A study by Kaikabo & Eloff (2011) demonstrated that biflavonoids derived from Garcinia livingstonei, such as amentoflavone and 4' monomethoxy amentoflavone, showed good activities against nosocomial bacteria and non-pathogenic Mycobacterium smegmatis. This suggests potential applications in combating infections by pathogenic Mycobacterium spp.

Antiviral Properties

Research by De Meyer et al. (1991) found that 4'-Hydroxy-3-methoxyflavones have potent antiviral activities against picornaviruses like poliomyelitis and rhinoviruses. This suggests the potential use of 4'-Isopropylflavone derivatives in treating viral infections.

Antimicrobial Effects in Dentistry

A study conducted by Sato et al. (1996) highlighted the antimicrobial effects of isoprenylflavones against cariogenic bacteria. These compounds completely inhibited the growth of primary cariogenic bacteria, indicating their potential use in dental care products for the prevention of dental caries.

Agricultural Applications

In agriculture, 4'-Isopropylflavone derivatives can influence herbicide efficacy and environmental safety. Celis et al. (2008) studied the biodegradability of herbicides in sequencing batch reactors, including the isopropyl derivative isoproturon. Understanding the environmental impact and degradation pathways of these compounds can inform safer and more effective agricultural practices.

Therapeutic Applications

4'-Isopropylflavone and its derivatives also show potential in therapeutic applications. The study by [Vatankhah et al. (2023)](https://consensus.app/papers/chemical-chaperon-4phenylbutric-improves-function-vatankhah/7ddddba2ec18546eaf33048755077770/?utm_source=chatgpt) explored the use of 4-Phenyl butyric acid, a derivative, in treating myocardial infarction in rats. This indicates a potential for use in cardiovascular diseases.

properties

IUPAC Name

2-(4-propan-2-ylphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTOHIUBXSJKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Isopropylflavone

CAS RN

92831-11-3
Record name 92831-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Lorendeau, L Dury, E Genoux-Bastide… - Biochemical …, 2014 - Elsevier
The multidrug resistance protein 1 (MRP1) is involved in multidrug resistance of cancer cells by mediating drug efflux out of cells, often in co-transport with glutathione (GSH). GSH efflux …
Number of citations: 56 www.sciencedirect.com
T Patonay, R Bognár, G Litkei - Tetrahedron, 1984 - Elsevier
The reaction of 2'-hydroxychalcone dibromides 1 or α-bromo-2'-hydroxychalcones 15 with sodium azide resulted in a mixture of α-azido-2'-hydroxychalcones 2, 3-aryl-5-(2-hydroxy-…
Number of citations: 23 www.sciencedirect.com
D Lorendeau, L Dury, R Nasr… - Current medicinal …, 2017 - ingentaconnect.com
Cancer cells are permanently being selected for survival and proliferation. During this process, tumor cells often co-opt basic physiological mechanisms to protect themselves from toxic …
Number of citations: 29 www.ingentaconnect.com
D Ecke - 2007 - opendata.uni-halle.de
Der Platz reicht leider nicht aus, um mich angemessen bei Herrn Dr. Rainer Schäfer für seine Hilfsbereitschaft, seine Anregungen und sein Verständnis zu bedanken. Dennoch möchte …
Number of citations: 6 opendata.uni-halle.de

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